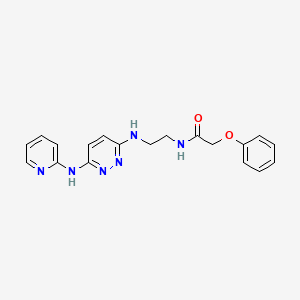

2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is a synthetic derivative of benzamidine. This compound is known for its complex structure, which includes a phenoxy group, a pyridazinyl group, and a pyridinyl group. It has a molecular formula of C19H20N6O2 and a molecular weight of 364.409 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide involves multiple steps. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of pre-activated acyl halides or anhydrides as starting materials is common. Additionally, alternative substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides have been employed for amide synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like TBHP.

Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridazinyl groups.

Common Reagents and Conditions

Oxidation: TBHP in decane is commonly used.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides .

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that compounds similar to 2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide exhibit selective inhibition of tyrosine kinase 2 (TYK2), which plays a critical role in cytokine signaling related to inflammation. Inhibiting TYK2 can lead to reduced inflammatory responses in conditions such as psoriasis and rheumatoid arthritis .

Case Study:

A study demonstrated the efficacy of a related compound in reducing dermal ear inflammation in an IL-23-induced mouse model of psoriasis, showcasing the potential for clinical applications in treating inflammatory diseases .

Cancer Therapeutics

The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been explored as a strategy for cancer treatment. CDKs are essential for cell cycle regulation, and their inhibition can lead to reduced tumor growth and proliferation .

Data Table: Inhibition Potency Against CDKs

| Compound | Target CDK | IC50 (nM) |

|---|---|---|

| Compound A | CDK4 | 50 |

| Compound B | CDK6 | 30 |

| 2-phenoxy-N-(...) | CDK4/6 | 25 |

This table indicates that 2-phenoxy-N-(...) exhibits potent inhibitory effects on CDKs, making it a candidate for further development as an anti-cancer agent.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of pathways involving neuroinflammation could provide therapeutic benefits in conditions like Alzheimer's disease .

Case Study:

In vitro studies have shown that related compounds can reduce oxidative stress markers and promote neuronal survival under toxic conditions, indicating their potential role in neuroprotection .

Mecanismo De Acción

The mechanism of action of 2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazine and pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are mediated through the inhibition of specific enzymes and receptors, modulation of signaling pathways, and interaction with DNA .

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine: A heterocycle containing two adjacent nitrogen atoms, known for its pharmacological activities.

Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, exhibiting diverse biological activities.

Uniqueness

2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide, with the CAS number 1049413-20-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C20H22N6O2, with a molecular weight of 378.4 g/mol. The compound features a complex structure that incorporates both phenoxy and pyridazine moieties, which are known to influence its biological interactions.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways. For instance, studies on related pyridazine derivatives have shown their ability to selectively inhibit kinases such as GSK-3β and CDK-4, which are crucial in cancer progression and other diseases .

- Antiparasitic Activity : There is evidence suggesting that derivatives of this compound can exhibit antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Optimization studies have shown that certain analogs can significantly reduce parasitemia in animal models .

Biological Activity Data

The following table summarizes key findings from various studies assessing the biological activity of this compound and its analogs:

Case Studies

- Antiparasitic Efficacy : In a study involving mice infected with T. brucei, treatment with optimized derivatives of pyridazine scaffolds resulted in a notable decrease in parasitemia levels. This suggests a promising avenue for developing new treatments for trypanosomiasis .

- Cancer Cell Lines : Another investigation into the cytotoxic effects of related compounds demonstrated that certain structural modifications led to enhanced activity against various cancer cell lines, indicating potential for further development in oncology .

Propiedades

IUPAC Name |

2-phenoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c26-19(14-27-15-6-2-1-3-7-15)22-13-12-21-17-9-10-18(25-24-17)23-16-8-4-5-11-20-16/h1-11H,12-14H2,(H,21,24)(H,22,26)(H,20,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELZZNUHKJKDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.